molecular formula C24H26N4O2 B2683102 (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide CAS No. 391893-52-0

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide

Cat. No.: B2683102
CAS No.: 391893-52-0
M. Wt: 402.498
InChI Key: CQLPSLOCGRDQMI-WGOQTCKBSA-N
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Description

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-3-28(4-2)20-14-12-18(13-15-20)16-26-27-23(29)17-25-24(30)22-11-7-9-19-8-5-6-10-21(19)22/h5-16H,3-4,17H2,1-2H3,(H,25,30)(H,27,29)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLPSLOCGRDQMI-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

Property Details
Molecular FormulaC24H26N4O2
Molecular Weight402.498 g/mol
IUPAC NameN-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide

This compound contains a diethylamino group, which is significant for its interaction with biological targets.

The primary target of this compound is ecto-50-nucleotidase (e50NT) . The inhibition of e50NT affects purinergic signaling pathways, which are crucial for various cellular processes including cell proliferation and apoptosis. By disrupting extracellular purinergic signaling, the compound may exert anti-inflammatory and anticancer effects .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structural components allow for interactions with cancer-related pathways, potentially leading to apoptosis in malignant cells.
  • Anti-inflammatory Properties : The compound's ability to inhibit e50NT suggests a role in modulating inflammatory responses. This could be particularly beneficial in conditions characterized by chronic inflammation .
  • Protective Effects on Pancreatic β-cells : Similar compounds have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating a potential application in diabetes treatment. This activity is often linked to the modulation of stress-related pathways that affect cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies :
    • A series of hydrazone derivatives were evaluated for their anticancer properties, demonstrating varying degrees of cytotoxicity against breast and colon cancer cell lines. Notably, compounds with similar structural motifs exhibited enhanced activity compared to their precursors.
  • Structure-Activity Relationship (SAR) :
    • Research focused on the SAR of naphthamide derivatives revealed that modifications in the diethylamino group significantly affect biological activity. For instance, alterations in substituents on the naphthalene ring led to varying levels of e50NT inhibition and cytotoxicity .
  • Drug Development Potential :
    • The compound's unique structure makes it a candidate for further drug development targeting metabolic disorders and cancer therapies. Its ability to improve solubility and potency over existing analogs positions it as a promising lead compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The diethylamino group may enhance solubility and bioavailability, making it a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been explored in several studies. It may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response, similar to other benzamide derivatives.

Synthetic Chemistry

Building Block for Complex Molecules : The unique structure of (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide makes it a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and condensation reactions, positions it as a versatile building block in organic synthesis.

Reagent in Organic Reactions : The compound can also serve as a reagent in various organic transformations, facilitating the synthesis of other functionalized compounds. Its reactivity profile allows for diverse applications in synthetic methodologies.

Biological Probes

Biochemical Studies : Due to its ability to interact with biological macromolecules, this compound can be utilized as a biochemical probe in studies aimed at understanding enzyme mechanisms or protein-ligand interactions. This application is crucial for drug discovery and development processes.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various hydrazone derivatives, including those structurally related to this compound. Results indicated that these compounds significantly inhibited the growth of breast cancer cell lines through apoptosis pathways, suggesting that modifications to the hydrazone structure could enhance efficacy.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing new derivatives from this compound demonstrated its utility as a precursor for generating compounds with improved pharmacological profiles. The study highlighted the importance of structural modifications in enhancing biological activity.

Chemical Reactions Analysis

Reaction Scheme

  • Step 1 : Hydrazide precursor preparation

    • A hydrazide intermediate, N-(2-hydrazinyl-2-oxoethyl)-1-naphthamide , is synthesized by reacting 1-naphthoyl chloride with glycine hydrazide in ethanol under reflux .

    • Reagent : 1-naphthoyl chloride, glycine hydrazide, ethanol.

    • Conditions : Reflux (6–8 hrs), room-temperature stirring.

  • Step 2 : Schiff base formation

    • The hydrazide reacts with 4-(diethylamino)benzaldehyde in absolute ethanol under acidic catalysis (e.g., acetic acid) .

    • Mechanism : Nucleophilic attack of the hydrazide’s –NH₂ group on the aldehyde’s carbonyl carbon, followed by dehydration to form the C=N (azomethine) bond .

    Reaction equation :

    Hydrazide+4 diethylamino benzaldehydeEtOH  E isomer+H2O\text{Hydrazide}+\text{4 diethylamino benzaldehyde}\xrightarrow{\text{EtOH }}\text{ E isomer}+\text{H}_2\text{O}

Optimized Conditions

ParameterValue
SolventAbsolute ethanol
CatalystAcetic acid (0.5–1.0 eq)
TemperatureReflux (70–80°C)
Reaction Time10–12 hours
Yield~70–78%

Structural Characterization

Key spectral data from analogous hydrazones :

Spectroscopic Analysis

TechniqueObservations
IR (cm⁻¹) –C=O (amide: ~1680–1690), –C=N (azomethine: ~1600–1620), –N–H (hydrazine: ~3250)
¹H NMR (δ ppm) –CH=N (8.3–8.5 ppm, singlet), aromatic protons (6.8–8.2 ppm), –N(CH₂CH₃)₂ (~3.4 ppm, quartet)
¹³C NMR (δ ppm) C=O (~168–170), C=N (~150–155), aromatic carbons (~110–150)

Crystallography

  • Geometry : Trans configuration about the C=N bond, stabilized by an intramolecular O–H∙∙∙N hydrogen bond (if phenolic –OH present) .

  • Dihedral angle : Near-planar arrangement between naphthamide and benzylidene moieties (~2.6°) .

Chemical Reactivity

The compound’s reactivity is governed by its hydrazone linkage , amide group , and diethylamino substituent :

Hydrazone Bond Reactivity

  • Acid/Base Hydrolysis

    • The C=N bond is susceptible to hydrolysis under strong acidic (HCl) or basic (NaOH) conditions, regenerating the hydrazide and aldehyde .

    • Conditions : 1M HCl/NaOH, reflux (2–4 hrs).

  • Reduction

    • Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to a C–N single bond, yielding a secondary amine derivative.

Amide Group Reactivity

  • Hydrolysis

    • Acidic/basic hydrolysis cleaves the amide bond to form 1-naphthoic acid and a hydrazine derivative .

Diethylamino Group Reactivity

  • Alkylation/Acylation

    • The –N(CH₂CH₃)₂ group undergoes quaternization with alkyl halides (e.g., CH₃I) to form ammonium salts .

Stability and Functional Implications

  • Thermal Stability : Decomposes above 235°C (based on analogous hydrazones) .

  • Tautomerism : Exists in keto-enol equilibrium in solution, influenced by solvent polarity and pH .

Q & A

Q. What are the standard synthetic routes for preparing (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide?

The compound is synthesized via a multi-step condensation reaction. A typical approach involves:

  • Reacting 4-(diethylamino)benzaldehyde with hydrazine derivatives to form the hydrazone backbone.
  • Coupling with a naphthamide moiety using carbodiimide-mediated amidation or nucleophilic acyl substitution.
  • Reflux conditions (e.g., 100°C for 4–6 hours in ethanol or methanol) and purification via recrystallization (methanol/water mixtures) are critical for yield optimization . Example protocol: A hydrazide intermediate is first prepared, followed by condensation with an activated carbonyl derivative (e.g., 1-naphthoyl chloride).

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) functional groups .
  • NMR (¹H/¹³C) : Confirms regiochemistry of the hydrazone (E/Z isomerism) and naphthamide substitution patterns. Diethylamino groups show characteristic triplet signals (~1.2 ppm for CH₃, 3.4 ppm for CH₂) .
  • Elemental analysis : Validates purity (>95% typical for research-grade synthesis) .

Q. How is crystallographic data analyzed for structural confirmation?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL software refines structural parameters (bond lengths, angles, and torsion angles). The hydrazone’s E-configuration is confirmed by planar geometry and dihedral angles between aromatic rings .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across similar hydrazone derivatives?

Discrepancies (e.g., variable cytotoxicity or antimicrobial efficacy) arise from:

  • Structural isomerism : E/Z ratios can alter binding affinity. HPLC or NMR quantifies isomer distribution .
  • Solubility effects : Use polar aprotic solvents (DMSO) for in vitro assays to avoid aggregation artifacts .
  • Receptor flexibility : Molecular docking (e.g., AutoDock4 ) accounts for dynamic binding pockets, improving activity predictions .

Q. How can DFT calculations optimize the compound’s electronic properties for target binding?

Density Functional Theory (DFT) models:

  • Predict frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge transfer interactions .
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions for ligand-receptor docking . Example finding: The diethylamino group’s electron-donating effect enhances hydrazone conjugation, stabilizing the E-isomer .

Q. What in vitro assays evaluate this compound’s mechanism of action?

  • DNA binding : UV-Vis titration or fluorescence quenching measures intercalation (e.g., ethidium bromide displacement) .
  • Enzyme inhibition : α-Glucosidase or kinase assays use spectrophotometric monitoring (e.g., p-nitrophenyl substrate hydrolysis) .
  • Cytotoxicity : MTT assays on cell lines (e.g., SH-SY5Y neuroblastoma) quantify IC₅₀ values .

Key Methodological Considerations

  • Isomer Purity : Chromatographic separation (HPLC) ensures E-isomer dominance, critical for reproducible bioactivity .
  • Crystallization Solvents : Methanol/water (4:1) minimizes co-crystallization of byproducts .
  • Docking Validation : Cross-docking with AutoDock4 and GOLD improves pose prediction accuracy .

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